molecular formula C8H11NS B011480 Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- CAS No. 104468-46-4

Benzothiazole, 4,5,6,7-tetrahydro-5-methyl-

Cat. No. B011480
M. Wt: 153.25 g/mol
InChI Key: GGNURLLSHTXXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- is a heterocyclic organic compound with the chemical formula C8H11NS. It is a pale yellow liquid with a pungent odor and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It may also act as a radical scavenger, protecting cells from oxidative damage.

Biochemical And Physiological Effects

Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, it has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- in lab experiments is its ability to form stable complexes with metal ions, making it useful for the detection and analysis of metal ions. However, one limitation is its pungent odor, which can be unpleasant and may require special handling and disposal procedures.

Future Directions

There are several future directions for the use of Benzothiazole, 4,5,6,7-tetrahydro-5-methyl-. One area of research is in the development of new metal chelating agents for the treatment of metal toxicity. Another area of research is in the development of new anticancer agents based on the structure of Benzothiazole, 4,5,6,7-tetrahydro-5-methyl-. Additionally, there is potential for the use of Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- in the development of new materials with specific properties, such as corrosion resistance or fluorescence.

Synthesis Methods

Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- can be synthesized by the reaction of 2-mercaptobenzoic acid with methylcyclohexanone in the presence of a catalyst. The reaction takes place in methanol and is carried out under reflux conditions for several hours. The product is then purified by distillation and recrystallization.

Scientific Research Applications

Benzothiazole, 4,5,6,7-tetrahydro-5-methyl- has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a corrosion inhibitor for steel, as a ligand for the synthesis of metal complexes, and as a precursor for the synthesis of other heterocyclic compounds.

properties

CAS RN

104468-46-4

Product Name

Benzothiazole, 4,5,6,7-tetrahydro-5-methyl-

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

InChI

InChI=1S/C8H11NS/c1-6-2-3-8-7(4-6)9-5-10-8/h5-6H,2-4H2,1H3

InChI Key

GGNURLLSHTXXQK-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)N=CS2

Canonical SMILES

CC1CCC2=C(C1)N=CS2

synonyms

Benzothiazole, 4,5,6,7-tetrahydro-5-methyl-

Origin of Product

United States

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